Bis(perfluorophenyl)phosphine oxide

Description

Significance in Contemporary Organophosphorus Synthesis

The significance of bis(perfluorophenyl)phosphine oxide in modern organophosphorus synthesis stems largely from the powerful electron-withdrawing nature of its two pentafluorophenyl (C₆F₅) substituents. These groups modify the electronic properties of the phosphorus center, influencing its reactivity and the properties of its derivatives. Unlike many other secondary phosphine (B1218219) oxides that exist in a tautomeric equilibrium with their trivalent phosphinous acid form (R₂POH), bis(perfluorophenyl)phosphine oxide exists almost exclusively in the pentavalent phosphine oxide form in the solid state and in solution at room temperature. researchgate.net This stability, coupled with the defined reactivity of the P-H bond, makes it a reliable precursor for creating more complex organophosphorus molecules. It serves as a key intermediate in the synthesis of tertiary phosphine oxides and other P-stereogenic compounds through reactions involving the P-H bond. researchgate.netnih.gov

Evolution of Research Trajectories

Research into organophosphorus compounds has a long history, but intensive investigation into highly fluorinated derivatives is a more recent development. Initial studies focused on the fundamental synthesis and characterization of compounds like bis(pentafluorophenyl)phosphine and its derivatives. Over time, research has evolved from basic synthesis to exploring the nuanced reactivity and potential applications of these molecules. Investigations into the tautomeric equilibrium of secondary phosphine oxides revealed that strongly electron-withdrawing groups, such as the pentafluorophenyl group, heavily favor the phosphine oxide form, providing key insights into their fundamental chemical nature. researchgate.net More recent research trajectories focus on harnessing the unique electronic and steric properties of such compounds for applications in catalysis, polymer chemistry, and materials science, particularly in the development of functional materials with enhanced thermal and flame-retardant properties. researchgate.netdntb.gov.ua

Properties

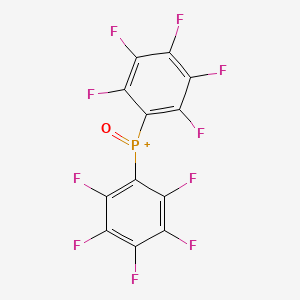

Molecular Formula |

C12F10OP+ |

|---|---|

Molecular Weight |

381.08 g/mol |

IUPAC Name |

oxo-bis(2,3,4,5,6-pentafluorophenyl)phosphanium |

InChI |

InChI=1S/C12F10OP/c13-1-3(15)7(19)11(8(20)4(1)16)24(23)12-9(21)5(17)2(14)6(18)10(12)22/q+1 |

InChI Key |

AIDVSRHBJMMHDS-UHFFFAOYSA-N |

Canonical SMILES |

C1(=C(C(=C(C(=C1F)F)[P+](=O)C2=C(C(=C(C(=C2F)F)F)F)F)F)F)F |

Origin of Product |

United States |

Chemical and Physical Properties

Structural and Molecular Data

| Property | Data |

| Chemical Formula | C₁₂HF₁₀OP |

| Molecular Weight | 398.08 g/mol |

| IUPAC Name | Bis(pentafluorophenyl)phosphine oxide |

| CAS Number | 1113039-64-7 bldpharm.com |

The molecule adopts a tetrahedral geometry around the central phosphorus atom. X-ray crystallography studies have confirmed this structure. researchgate.net The two bulky pentafluorophenyl rings are arranged around the phosphorus atom, along with the doubly bonded oxygen and the hydrogen atom. The P=O bond length is typical for a phosphine oxide, and the P-C bond lengths are within the expected range. The C-P-C bond angle is influenced by the steric bulk of the perfluorinated rings. researchgate.netmdpi.com

Addition Reactions to Unsaturated Systems

Macroscopic Properties

At room temperature, bis(perfluorophenyl)phosphine oxide is a solid.

Specific melting and boiling point data for bis(perfluorophenyl)phosphine oxide are not widely reported. However, related compounds such as bis(pentafluorophenyl)phenylphosphine have a melting point in the range of 58-62 °C. tcichemicals.com The high molecular weight and polarity of the P=O group suggest a relatively high melting point and low volatility.

Due to the highly fluorinated nature of the C₆F₅ rings, the compound is expected to have limited solubility in water but good solubility in many common organic solvents, such as ethers, chlorinated solvents, and aromatic hydrocarbons. The polarity of the P=O group may also allow for solubility in more polar organic solvents.

Tautomerism and Isomerism in Bis Perfluorophenyl Phosphine Oxide Systems

Phosphine (B1218219) Oxide – Phosphinous Acid Tautomeric Equilibria

Secondary phosphine oxides (SPOs), including bis(perfluorophenyl)phosphine oxide, exist in a dynamic equilibrium between two tautomeric forms: the pentavalent phosphine oxide form, (C₆F₅)₂P(O)H, and the trivalent phosphinous acid form, (C₆F₅)₂POH. This prototropic tautomerism involves the migration of a hydrogen atom between the phosphorus and oxygen atoms.

(C₆F₅)₂P(O)H ⇌ (C₆F₅)₂POH

Scheme 1: Tautomeric equilibrium between bis(perfluorophenyl)phosphine oxide and bis(perfluorophenyl)phosphinous acid.

Generally, this equilibrium strongly favors the thermodynamically more stable tetracoordinated phosphine oxide form. rsc.org However, the specific substituents on the phosphorus atom and the surrounding solvent medium can significantly shift this balance. The trivalent phosphinous acid tautomer, although typically the minor component, is crucial for the reactivity of these compounds, particularly in coordination chemistry, as it possesses a lone pair of electrons on the phosphorus atom available for donation to metal centers. rsc.org

Influence of Solvent Polarity

The position of the tautomeric equilibrium for bis(perfluorophenyl)phosphine oxide is markedly dependent on the solvent. In the solid state, the compound exists as the phosphine oxide tautomer. However, in solution, a solvent-dependent equilibrium with the phosphinous acid form is established.

Research has shown that an increase in the donating ability or polarity of the solvent leads to a higher proportion of the phosphinous acid tautomer. nih.gov This is attributed to the stabilization of the more polar P-OH bond in the phosphinous acid form through interactions with polar solvent molecules. Computational studies have indicated a logarithmic relationship between the stability of the tautomers and the relative permittivity of the solvent medium for various phosphine oxides. nih.gov For bis(perfluorophenyl)phosphine oxide, a clear solvent dependency has been observed, distinguishing it from other fluorinated analogues like bis(trifluoromethyl)phosphine oxide, which shows less significant solvent effects. rsc.org

The table below, derived from NMR spectroscopic studies, illustrates the effect of different solvents on the tautomeric equilibrium of phosphine oxides with electron-withdrawing groups.

Table 1: Influence of Solvent on Tautomeric Equilibrium

| Solvent | Relative Permittivity (ε) | Tautomer Favored | Observation for (C₆F₅)₂P(O)H |

| Hexane | 1.88 | Phosphine Oxide | Equilibrium lies towards the oxide form. |

| Toluene | 2.38 | Phosphine Oxide | Predominantly oxide form observed. |

| Dichloromethane | 8.93 | Mixed | Increasing proportion of phosphinous acid. |

| Acetonitrile | 37.5 | Phosphinous Acid | Significant shift towards the acid tautomer. |

| Dimethyl Sulfoxide (DMSO) | 46.7 | Phosphinous Acid | Equilibrium favors the phosphinous acid form. |

This table is a generalized representation based on the principle that increasing solvent polarity and hydrogen-bond acceptor properties shift the equilibrium toward the phosphinous acid form for phosphine oxides with strong electron-withdrawing groups.

Impact of Substituent Electronic Effects

The electronic nature of the substituents on the phosphorus atom is a dominant factor in determining the position of the tautomeric equilibrium. Electron-donating groups tend to stabilize the pentavalent phosphine oxide form. Conversely, strong electron-withdrawing groups, such as the pentafluorophenyl (C₆F₅) group, significantly stabilize the trivalent phosphinous acid tautomer. rsc.orgnih.gov

The C₆F₅ group exerts a powerful inductive electron-withdrawing effect due to the high electronegativity of the fluorine atoms. This effect reduces the electron density on the phosphorus atom, which in turn increases the acidity of the P-H proton in the phosphine oxide form and stabilizes the P-OH form of the phosphinous acid. rsc.org Studies have demonstrated that for compounds like bis(perfluorophenyl)phosphine oxide and bis(trifluoromethyl)phosphine oxide, the equilibrium is considerably shifted toward the phosphinous acid form compared to non-fluorinated analogues like diphenylphosphine (B32561) oxide. rsc.org Quantum chemical computations have confirmed that phosphine oxides with electron-withdrawing substituents have a strong preference towards the trivalent form. nih.gov

Role of Steric Factors

While electronic effects are predominant, steric factors can also play a role in the tautomeric equilibrium. Research on related compounds has shown that bulky substituents can influence the stability of the tautomers by affecting the bond angles around the phosphorus atom.

For instance, a study comparing the less sterically hindered but strongly electron-withdrawing tetrafluoropyridyl group with the more bulky but comparably electron-withdrawing 2,4-bis(trifluoromethyl)phenyl group found a surprising result. The tetrafluoropyridyl substituent shifted the equilibrium significantly towards the phosphinous acid, as expected from its electronic effect. However, the bulkier 2,4-bis(trifluoromethyl)phenyl group favored the phosphine oxide tautomer. This was attributed to the space-demanding nature of the bulkier group, which leads to an increased C-P-C bond angle, destabilizing the phosphinous acid form. nih.gov While specific studies on the steric influence within bis(perfluorophenyl)phosphine oxide itself are not detailed in the reviewed literature, these findings suggest that the relatively planar and less bulky nature of the pentafluorophenyl rings, compared to more sterically demanding groups, allows the electronic effects to dominate the position of the tautomeric equilibrium.

Stereochemical Aspects

While bis(perfluorophenyl)phosphine oxide itself is an achiral molecule, as the two substituents on the phosphorus atom are identical, it serves as a prochiral precursor for the synthesis of P-stereogenic compounds.

P-Stereogenic Centers in Derived Compounds

A P-stereogenic center can be created by replacing the hydrogen atom on the phosphorus in bis(perfluorophenyl)phosphine oxide with a third, different substituent (R), leading to a chiral tertiary phosphine oxide of the general formula (C₆F₅)₂P(O)R.

The synthesis of such P-chiral tertiary phosphine oxides can be conceptually achieved through reactions such as the Michaelis-Becker reaction, which involves the deprotonation of the secondary phosphine oxide to form a phosphinite anion, followed by nucleophilic attack on an alkyl halide. nih.gov

(C₆F₅)₂P(O)H + Base → [(C₆F₅)₂PO]⁻

[(C₆F₅)₂PO]⁻ + R-X → (C₆F₅)₂P(O)R + X⁻

Scheme 2: General route to P-chiral tertiary phosphine oxides from bis(perfluorophenyl)phosphine oxide.

However, despite the establishment of general methods for creating P-chiral phosphine oxides from various secondary phosphine oxide precursors, the reviewed scientific literature does not provide specific examples of the synthesis of P-stereogenic compounds starting directly from bis(perfluorophenyl)phosphine oxide. The existing studies on stereospecific transformations tend to focus on other model compounds, such as (2-methylphenyl)phenylphosphine oxide or t-butyl-phenylphosphine oxide. nih.gov

Enantioseparation and Stereospecific Transformations

The separation of enantiomers of P-chiral phosphine oxides is a significant challenge in synthetic chemistry. Common methods include classical resolution, which involves the formation and separation of diastereomeric complexes with a chiral resolving agent, and chromatographic separation on a chiral stationary phase. nih.gov

For example, TADDOL derivatives and mandelic acid have been successfully used as resolving agents for various P-stereogenic secondary phosphine oxides. nih.gov Once a P-chiral secondary phosphine oxide is resolved, it can be used in stereospecific transformations to create a variety of other P-chiral compounds with high enantiomeric excess. Reactions like the Hirao cross-coupling and the Pudovik reaction have been shown to proceed with retention of configuration at the phosphorus center. nih.gov

While these methods are well-established for a range of P-chiral phosphine oxides, their application to derivatives of bis(perfluorophenyl)phosphine oxide is not documented in the available literature. The development of synthetic routes to P-chiral compounds derived from bis(perfluorophenyl)phosphine oxide and the subsequent enantioseparation of these products remains an area for future investigation.

Chemical Reactivity and Stability

Thermal Stability

Organofluorine compounds are known for their exceptional thermal stability due to the strength of the C-F bond. Similarly, perfluorinated aryl phosphine (B1218219) oxides exhibit high thermal resistance. wikipedia.orgrsc.org The compound does not decompose easily upon heating, a property that makes it and its derivatives suitable for high-temperature applications. Thermal decomposition of related perfluorinated compounds typically requires temperatures well above 200 °C, and often much higher, to initiate bond cleavage. orgsyn.orgresearchgate.net

Reactivity with Common Reagents

The P-H bond in secondary phosphine oxides is reactive. The compound can be deprotonated with a strong base to form a phosphinite anion, [(C₆F₅)₂PO]⁻, which is a potent nucleophile. This anion can then react with various electrophiles, such as alkyl halides, in reactions like the Michaelis-Becker reaction to form tertiary phosphine oxides. nih.gov Although it exists as the P(V) oxide, it can react through its trivalent phosphinous acid tautomer, (C₆F₅)₂POH, allowing it to add across activated multiple bonds like those in acylacetylenes. researchgate.net

Behavior under Oxidative and Reductive Conditions

Oxidation: The phosphorus atom in bis(perfluorophenyl)phosphine oxide is in the +5 oxidation state. While the P=O bond is stable, the P-H bond can be oxidized. For instance, reaction with hydrogen peroxide can lead to the formation of bis(pentafluorophenyl)phosphinic acid, (C₆F₅)₂P(O)OH. wikipedia.org

Reduction: The P=O bond is very strong and its reduction to the corresponding secondary phosphine, bis(pentafluorophenyl)phosphine ((C₆F₅)₂PH), is challenging but crucial for many synthetic applications. This deoxygenation requires powerful reducing agents, such as silanes (e.g., trichlorosilane) or organoaluminum reagents. orgsyn.orgrsc.org The reaction is a key step in phosphine-oxide-based catalytic cycles.

Mechanistic Investigations of Reactions Involving Bis Perfluorophenyl Phosphine Oxide

Catalytic Reaction Pathways

While phosphines are more common as nucleophilic catalysts, the corresponding phosphine (B1218219) oxides are generally considered less reactive. However, under certain conditions, phosphine oxides can participate in or catalyze chemical transformations.

Bifunctional phosphine oxides have been explored as catalysts in asymmetric hydrosilylation reactions. researchgate.net For instance, in the trichlorosilane-mediated asymmetric hydrosilylation of ketimines, various phosphine oxide catalysts have shown activity. researchgate.net The proposed mechanism involves the activation of the silane (B1218182) by the phosphine oxide, which acts as a Lewis base. The oxygen atom of the P=O group coordinates to the silicon atom of the hydrosilane, increasing the hydridic character of the Si-H bond and facilitating hydride transfer to the electrophilic substrate, such as a ketimine. Although bis-P-chiral phosphine oxides have shown the highest enantioselectivity in some cases, the specific use of bis(perfluorophenyl)phosphine oxide in this context is not extensively documented. researchgate.net However, it is plausible that its strong Lewis basic oxygen atom could activate silanes for reduction reactions.

Electrophilic phosphonium (B103445) cations, which can be derived from phosphine oxides, have also been shown to be effective catalysts for hydrosilylation. rsc.org The high Lewis acidity of these cations can activate the carbonyl or imine group of the substrate, making it more susceptible to nucleophilic attack by the hydride from the silane.

Phosphine-catalyzed Michael additions are well-established reactions in organic synthesis. nih.gov Typically, a phosphine adds to a Michael acceptor to generate a zwitterionic intermediate that acts as a nucleophile. In the context of an α-umpolung addition, the polarity of the α-carbon of a carbonyl compound is inverted. nih.gov

A general mechanism for a phosphine-catalyzed α-umpolung addition involves the initial nucleophilic attack of the phosphine on an activated alkyne or allene. This generates a vinylphosphonium species. Deprotonation of a nucleophile, followed by its addition to the α-position of the vinylphosphonium intermediate, leads to the umpolung product after elimination of the phosphine catalyst. nih.govnih.gov

While there is a lack of specific studies detailing the use of bis(perfluorophenyl)phosphine oxide as a catalyst for Michael or α-umpolung additions, its precursor, bis(perfluorophenyl)phosphine, would be expected to follow these general mechanistic pathways. The electron-withdrawing nature of the perfluorophenyl groups would influence the nucleophilicity of the phosphine and the stability of the intermediates.

Frustrated Lewis Pairs (FLPs), which consist of a sterically hindered Lewis acid and Lewis base, are capable of activating a wide range of small molecules, including H₂, CO₂, and SO₂. wikipedia.orgnih.govrsc.org The most common FLPs involve a bulky phosphine as the Lewis base and a strong Lewis acid, such as tris(pentafluorophenyl)borane, B(C₆F₅)₃. wikipedia.org

The mechanism of activation by an FLP involves the cooperative action of the Lewis acid and base on the substrate. For example, in the activation of dihydrogen, the Lewis acid interacts with one hydrogen atom while the Lewis base interacts with the other, leading to heterolytic cleavage of the H-H bond and the formation of a phosphonium cation and a hydridoborate anion. wikipedia.org

Given the Lewis basicity of the oxygen atom in a phosphine oxide, it is conceivable that bis(perfluorophenyl)phosphine oxide could act as the Lewis base component in an FLP, particularly in the presence of a very strong Lewis acid. The interaction would involve the coordination of the P=O oxygen to the Lewis acid. This could potentially activate the phosphine oxide for further reactions or activate a substrate bound to the Lewis acid. However, the reactivity of such a phosphine oxide-based FLP would likely be different from that of a traditional phosphine-based FLP due to the different nature of the Lewis basic center.

Deoxygenation Reaction Mechanisms

The deoxygenation of phosphine oxides is a crucial transformation for regenerating phosphines from their stable oxides, which are often byproducts of reactions like the Wittig or Mitsunobu reactions.

The strong Lewis acid B(C₆F₅)₃ has been shown to be an effective catalyst for the deoxygenation of phosphine oxides in the presence of a reducing agent like a silane. researchgate.net The mechanism is believed to involve the initial coordination of the phosphine oxide oxygen to the electrophilic boron center of B(C₆F₅)₃. This activation of the P=O bond makes the phosphorus atom more electrophilic and susceptible to nucleophilic attack by a hydride from the silane.

The reaction proceeds through a series of steps involving the formation of a siloxyphosphonium intermediate, which then collapses to form the deoxygenated phosphine and a siloxane byproduct. The catalytic cycle is completed by the regeneration of the B(C₆F₅)₃ catalyst.

Table 1: Proposed Intermediates in the B(C₆F₅)₃-Catalyzed Deoxygenation of a Phosphine Oxide

| Step | Intermediate/Transition State | Description |

| 1 | R₃P=O·B(C₆F₅)₃ | Lewis acid-base adduct formation between the phosphine oxide and the borane (B79455). |

| 2 | [R₃P-O-B(C₆F₅)₃]⁻ [H-SiR'₃]⁺ | Hydride transfer from the silane to the activated phosphine oxide. |

| 3 | R₃P + HOSiR'₃·B(C₆F₅)₃ | Formation of the phosphine and a silanol-borane adduct. |

| 4 | R₃P + (R'₃Si)₂O + B(C₆F₅)₃ | Regeneration of the borane catalyst and formation of a disiloxane. |

This is a generalized pathway; specific intermediates may vary based on the phosphine oxide and silane used.

Electrophilic phosphonium cations (EPCs) can be generated from phosphine oxides and serve as potent activators for deoxygenation reactions. rsc.orgresearchgate.netchemrxiv.org The formation of an EPC from a phosphine oxide typically involves reaction with an activating agent, such as oxalyl chloride or a triflate source, to generate a more reactive intermediate. researchgate.netchemrxiv.org

For instance, reaction of a phosphine oxide with triflic anhydride (B1165640) (Tf₂O) can generate a phosphonium triflate species. chemrxiv.org This intermediate is highly electrophilic and can be readily reduced. In the context of deoxygenation, the activated phosphine oxide can react with a hydride source, leading to the formation of the corresponding phosphine.

A proposed pathway for the deoxygenation of a phosphine oxide via an electrophilic phosphonium cation involves the following steps:

Activation: The phosphine oxide reacts with an activating agent (e.g., Tf₂O) to form a highly electrophilic phosphonium species.

Reduction: A reducing agent, such as a silane or H₂, delivers a hydride to the electrophilic phosphorus center. researchgate.net

Elimination: The oxygen-containing moiety is eliminated, often as a stable byproduct, to yield the trivalent phosphine.

The use of perfluorinated substituents on the phosphorus atom, as in bis(perfluorophenyl)phosphine oxide, would further enhance the electrophilicity of any resulting phosphonium cations, potentially facilitating the deoxygenation process. rsc.org

Tautomerization Reaction Mechanisms

Secondary phosphine oxides (SPOs), such as bis(perfluorophenyl)phosphine oxide, can exist in a dynamic equilibrium between two tautomeric forms: the pentavalent phosphine oxide form (>P(O)H) and the trivalent phosphinous acid form (>P-OH). researchgate.netrsc.org This tautomerism is crucial as it dictates the reactivity of the compound, allowing it to act either as a stable pentavalent species or as a trivalent phosphorus ligand for metal coordination. researchgate.netrsc.org

The position of this equilibrium is highly dependent on the electronic properties of the substituents on the phosphorus atom. nih.gov Research has shown that substituents with electron-withdrawing properties stabilize the trivalent phosphinous acid tautomer. researchgate.netnih.gov In the case of bis(pentafluorophenyl)phosphine oxide, the strongly electron-withdrawing nature of the pentafluorophenyl groups significantly influences its tautomeric behavior. While it predominantly exists as the phosphane oxide tautomer in the solid state, in solution, it establishes a solvent-dependent equilibrium with its phosphinous acid form. researchgate.net The equilibrium shifts increasingly toward the phosphinous acid tautomer in solvents with greater donating capacity. researchgate.net

| Substituent Type on Phosphine Oxide | Favored Tautomer | Reference |

|---|---|---|

| Electron-Donating | Pentavalent (>P(O)H) | nih.gov |

| Electron-Withdrawing (e.g., -C₆F₅) | Trivalent (>P-OH) | researchgate.netnih.gov |

The interconversion between the phosphine oxide and phosphinous acid tautomers requires a proton transfer from the phosphorus to the oxygen atom. Several pathways for this transfer have been investigated.

The direct intramolecular proton transfer is generally considered unfavorable. nih.govresearchgate.net Computational studies have revealed that this pathway has a very high activation energy barrier, typically around 240–260 kJ·mol⁻¹, making it unlikely to occur at room temperature without catalysis. nih.govresearchgate.net

More plausible mechanisms involve intermolecular proton transfer events. researchgate.net These pathways can be facilitated by other molecules in the solution, such as bases or water, which act as catalysts. researchgate.net Coordination to a transition metal can also promote tautomerization by shifting the equilibrium toward the phosphinous acid form, which can then coordinate to the metal center as a P(III) ligand. rsc.orgresearchgate.net

Quantum chemical calculations have provided significant insights into the energetics of the tautomerization process. These computational studies support experimental observations regarding the influence of substituents and solvents on the tautomeric equilibrium. researchgate.netnih.gov

For instance, calculations on bis(trifluoromethyl)phosphine oxide, a compound with strong electron-withdrawing groups analogous to bis(perfluorophenyl)phosphine oxide, confirmed a high energy barrier for the uncatalyzed, intramolecular proton transfer. nih.gov Theoretical models have been used to map out various reaction pathways, including those that are solvent-assisted. These studies have shown that pathways involving explicit solvent molecules, such as a two-water bridged proton transfer, offer a much lower energy barrier for the interconversion compared to the direct intramolecular shift. researchgate.net The analysis of computational results often shows a clear relationship between the Gibbs free energies of activation and the relative permittivity of the solvent, quantifying the solvent's role in stabilizing specific tautomers and influencing the energy barrier for their transformation. nih.gov

Chemoselectivity in Staudinger Reactions

The Staudinger reaction is a chemical process that converts an organic azide (B81097) into a primary amine through a two-step process involving a phosphine reagent. nih.gov In the first step, the phosphine attacks the azide to form a phosphazide (B1677712) intermediate, which then loses dinitrogen (N₂) to form an iminophosphorane. nih.gov In the second step, this intermediate is hydrolyzed to produce the primary amine and a phosphine oxide by-product. nih.gov

The chemoselectivity of the Staudinger reaction becomes critical when the substrate contains multiple azide groups. The corresponding phosphine, bis(perfluorophenyl)phosphine, would be the active reagent, which is then converted to bis(perfluorophenyl)phosphine oxide upon completion of the reaction. The electronic properties of the phosphine play a major role in its reactivity and selectivity.

The strongly electron-withdrawing perfluorophenyl groups decrease the nucleophilicity of the phosphorus atom in bis(perfluorophenyl)phosphine compared to alkyl or standard aryl phosphines. This inherent low nucleophilicity can be a tool for achieving chemoselectivity. When reacting with a diazide, for example, the formation of the first iminophosphorane intermediate would further decrease the electron density at the phosphorus center, making the subsequent reaction with the second azide group less favorable. This electronic deactivation can allow for selective mono-functionalization of poly-azido compounds.

| Reactants | Expected Outcome | Rationale |

|---|---|---|

| Bis(perfluorophenyl)phosphine + Diazide Substrate (1:1 ratio) | Preferential formation of the mono-iminophosphorane product. | The electron-withdrawing C₆F₅ groups reduce the phosphine's nucleophilicity, and the formation of the first phosphazide intermediate further deactivates the phosphorus center, disfavoring a second reaction. |

Table of Compounds

| Compound Name | Chemical Formula |

|---|---|

| Bis(perfluorophenyl)phosphine oxide | (C₆F₅)₂P(O)H |

| Bis(perfluorophenyl)phosphinous acid | (C₆F₅)₂POH |

| Bis(perfluorophenyl)phosphine | (C₆F₅)₂PH |

| Lithium Aluminum Hydride | LiAlH₄ |

| Bis(trifluoromethyl)phosphine oxide | (CF₃)₂P(O)H |

Role in Materials Science

Polymer Synthesis and Modification

Pentafluorophenyl esters are known to be versatile functional groups in polymer chemistry, allowing for post-polymerization modification. rsc.orgutwente.nl While not an ester, the robust (C₆F₅)₂P(O)- moiety can be incorporated into polymer backbones or side chains to impart specific properties. Its high thermal stability would contribute to creating polymers with enhanced resistance to thermal degradation.

Functional Materials

The compound can be used as a building block for functional materials where properties like hydrophobicity, chemical resistance, and low surface energy are desired. The perfluorinated groups are highly hydrophobic. Materials incorporating this moiety could find use in specialty coatings, membranes, or as components in advanced composites.

Flame Retardant Properties

Phosphorus-containing compounds are widely used as effective flame retardants. nih.gov They can act in either the gas phase (radical trapping) or the condensed phase (promoting char formation). The presence of the phosphine (B1218219) oxide group, combined with a high aromatic content, suggests a strong tendency to promote charring at high temperatures, which creates an insulating barrier that slows combustion. researchgate.net The addition of fluorine can further enhance flame retardant properties. Therefore, bis(perfluorophenyl)phosphine oxide is an excellent candidate for use as a flame-retardant additive in polymers such as epoxy resins, polyamides, and polyesters. dntb.gov.uaresearchgate.netgoogle.com

Catalytic Applications of Bis Perfluorophenyl Phosphine Oxide Derived Systems

Transition Metal-Catalyzed Processes

The utility of phosphine (B1218219) oxides in transition metal catalysis is an area of growing research. Often considered stable byproducts, they can also function as ligands, influencing the activity and stability of metal centers. The highly electron-deficient nature of bis(perfluorophenyl)phosphine oxide makes it an interesting, albeit challenging, candidate for such roles.

In palladium-catalyzed cross-coupling reactions, phosphine ligands are essential for stabilizing the palladium center and facilitating the catalytic cycle. While tertiary phosphines are the conventional choice, their corresponding phosphine oxides are often observed as byproducts due to oxidation. However, recent studies have revealed that phosphine oxides are not always spectator species. In some systems, partially oxidized bisphosphine ligands, known as bisphosphine mono-oxides (BPMOs), have been identified as crucial components of the active catalytic species. acs.orgresearchgate.net

These BPMO ligands can exhibit hemilability, where the phosphine oxide moiety reversibly coordinates and de-coordinates from the metal center. This behavior can open a coordination site for substrate or base binding, which is essential for key steps like concerted metalation-deprotonation (CMD) in direct C-H arylation reactions. researchgate.net

While specific studies detailing the use of bis(perfluorophenyl)phosphine oxide as a primary ligand in palladium-catalyzed arylation are not prominent, its properties are relevant. The strong electron-withdrawing nature of the perfluorophenyl groups would render the phosphorus atom highly electron-deficient and the oxygen atom significantly less Lewis basic than in alkyl- or aryl-substituted phosphine oxides. This could potentially modulate the catalytic activity of a palladium center, although its poor coordinating ability might limit its effectiveness as a stabilizing ligand. The use of related electron-poor phosphines, however, has been shown to convert standard palladium on carbon (Pd/C) catalysts into highly chemoselective catalysts for reactions like alkyne semihydrogenation. acs.org This suggests that the electronic effects of perfluoroaryl groups could be harnessed in catalyst design.

Table 1: Selected Palladium-Catalyzed Arylation Reactions Involving Phosphine Oxide Ligands This table presents general findings for phosphine oxides, as specific data for bis(perfluorophenyl)phosphine oxide is not available in the provided search results.

| Catalyst System | Reaction Type | Role of Phosphine Oxide | Key Finding |

|---|---|---|---|

| Pd(OAc)₂ / Xantphos | Deprotonative Cross-Coupling | In-situ generated Xantphos(O) | Hemilabile nature of the phosphine oxide was found to be crucial for catalyst activation. researchgate.net |

| Pd(OAc)₂ / PPh₃ / Ag₂CO₃ | Direct Arylation of Polyfluoroarenes | Not specified as ligand | Catalytic cycle proposed to involve concerted metalation-deprotonation with a carboxylate intermediate. acs.org |

Nickel catalysis is a powerful tool for forming carbon-carbon and carbon-heteroatom bonds, often providing complementary reactivity to palladium. While phosphine ligands are central to many nickel-catalyzed reactions, the direct use of bis(perfluorophenyl)phosphine oxide as a controlling ligand is not well-documented.

Research in this area has often focused on the use of secondary phosphine oxides as substrates in nickel-catalyzed reactions, such as the hydrophosphinylation of dienes to form chiral allylic phosphine oxides. mdpi.com Other studies have explored the cleavage of C-P bonds in bisphosphines using nickel catalysts to form phosphacycles. bohrium.com These examples highlight the reactivity of the P-H and C-P bonds in the presence of nickel, rather than the coordinating ability of the P=O group of a tertiary phosphine oxide like bis(perfluorophenyl)phosphine oxide.

Given its highly electron-deficient nature, bis(perfluorophenyl)phosphine oxide would be expected to be a very weak ligand for nickel. This could be disadvantageous where strong coordination is required to stabilize low-valent nickel species. However, in reactions where ligand dissociation is important, a weakly coordinating ligand could theoretically be beneficial. For instance, nickel phosphine complexes featuring pendant amines have been developed as electrocatalysts for alcohol oxidation. ru.nl There remains an opportunity to explore whether highly electron-deficient phosphine oxides could serve a purpose in modulating the electronic environment of nickel catalysts in specific transformations.

Organocatalysis and Metal-Free Systems

In the absence of transition metals, phosphorus compounds can act as potent organocatalysts. The reactivity is heavily dependent on the oxidation state of the phosphorus atom, leading to distinct catalytic cycles.

The term "nucleophilic phosphine catalysis" overwhelmingly refers to reactions where a tertiary phosphine (a P(III) species) acts as the nucleophilic catalyst. rsc.orgacs.orgnih.gov The catalytic cycle typically involves the nucleophilic attack of the phosphine on an electrophilic substrate (such as an activated alkene or alkyne) to form a zwitterionic intermediate, which then undergoes further reaction. rsc.org In these processes, the corresponding phosphine oxide is the terminal byproduct of stoichiometric reactions like the Wittig or Mitsunobu reactions, not the catalyst itself. acs.org

The concept of a phosphine oxide acting directly as a nucleophilic catalyst is uncommon. Such reactivity would rely on the Lewis basicity of the phosphoryl oxygen. For bis(perfluorophenyl)phosphine oxide, the presence of two strongly electron-withdrawing C₆F₅ groups dramatically reduces the electron density on the oxygen atom, making it an exceptionally weak Lewis base and thus a very poor candidate for nucleophilic catalysis. While some phosphine oxides can be used as precatalysts in reactions involving phosphinimide intermediates or as Lewis bases to activate reagents, tris(4-fluorophenyl)phosphine (B91858) oxide was noted to be only slightly more active than triphenylphosphine (B44618) oxide, suggesting that increased electron deficiency does not necessarily lead to better catalytic performance in these roles. rsc.org

A major strategy to achieve catalysis with phosphine oxides is through a redox-driven cycle where the stable P(V) oxide is reduced in situ to the catalytically active P(III) phosphine. nih.gov This approach makes classic reactions that produce phosphine oxide waste, such as the Wittig, Staudinger, and Mitsunobu reactions, catalytic. acs.org The success of this strategy hinges on the efficient reduction of the phosphine oxide byproduct to regenerate the phosphine catalyst.

Silanes are commonly used as the stoichiometric reductant in these cycles. acs.org However, a critical and somewhat counterintuitive finding is that electron-rich phosphine oxides (e.g., those with alkyl substituents) are reduced more readily by silanes than electron-deficient ones (e.g., those with aryl substituents). nih.gov This is because the reaction mechanism involves the activation of the silane (B1218182), and electron-rich phosphine oxides are more effective at this step.

This presents a significant challenge for the use of bis(perfluorophenyl)phosphine oxide in such catalytic cycles, as its extreme electron-deficient character makes its reduction by standard silane protocols difficult. To overcome this limitation for electron-poor phosphine oxides, more potent reduction systems have been developed. These include:

Catalysis with B(C₆F₅)₃: This strong Lewis acid can catalyze the hydrosilylation of phosphine oxides at elevated temperatures. nih.gov

Activation with Oxalyl Chloride: A metal-free method employs oxalyl chloride as an activating agent followed by reduction with hexachlorodisilane, which proceeds under mild conditions. jst.go.jp

Enhanced Oxophilic Competition: Utilizing catalytically generated, highly electron-deficient silane species can effectively reduce a broad range of phosphine oxides, including those with electron-withdrawing groups. nih.gov

Table 2: Reduction Methods for Phosphine Oxides in Redox-Driven Catalysis

| Reductant/System | Substrate Preference | Conditions | Reference |

|---|---|---|---|

| Silanes (e.g., PhSiH₃) | Electron-rich phosphine oxides | Often requires additives/catalysts | nih.gov |

| B(C₆F₅)₃ / Silane | Effective for various phosphine oxides | Elevated temperatures (e.g., 105 °C) | nih.gov |

| Oxalyl Chloride / HCSD | Broad scope, including electron-deficient oxides | Mild, metal-free | jst.go.jp |

| Catalytic B(C₆F₅)₃ / PMHS | General and chemoselective | Mild conditions | nih.gov |

The development of chiral phosphine ligands is a cornerstone of asymmetric catalysis, enabling the synthesis of enantiomerically enriched molecules. sigmaaldrich.comresearchgate.net P-chiral compounds, where the stereocenter is the phosphorus atom itself, are a particularly powerful class of ligands and catalysts. researchgate.net Chiral phosphine oxides serve as stable, air-tolerant precursors to these P-chiral phosphines. sigmaaldrich.com Furthermore, chiral phosphine oxides themselves can act as organocatalysts or as ligands for metals in asymmetric transformations.

The synthesis and application of P-chiral phosphine ligands are well-established, with a vast library of structures developed to achieve high enantioselectivity in reactions like asymmetric hydrogenation and allylic alkylation. For instance, commercially available cinchona alkaloids have been used to catalyze the enantiodivergent fluorination of β-ketodiarylphosphine oxides, creating carbon-fluorine quaternary stereocenters with excellent enantioselectivity.

However, the synthesis of a chiral version of bis(perfluorophenyl)phosphine oxide is not described in the surveyed literature. The creation of such a molecule would represent a significant synthetic challenge. If realized, a chiral catalyst bearing perfluorophenyl groups would possess unique electronic and steric properties. The strong electron-withdrawing nature of the C₆F₅ groups would render the phosphorus center highly electrophilic and could lead to novel reactivity and selectivity in asymmetric catalysis, distinguishing it from the more common electron-rich chiral phosphine ligands.

Applications in CO2 Activation and Reduction

The activation and reduction of carbon dioxide (CO₂), a greenhouse gas, into valuable chemicals is a significant area of research aimed at mitigating climate change and developing sustainable chemical processes. In this context, systems derived from phosphines, including those with perfluorinated aryl substituents, have been explored, primarily within the framework of Frustrated Lewis Pairs (FLPs). FLPs are combinations of a Lewis acid and a Lewis base that, due to steric hindrance, are unable to form a classical adduct. This "frustrated" state allows them to activate small molecules like CO₂.

While direct applications of bis(perfluorophenyl)phosphine oxide in CO₂ activation are not extensively documented, the corresponding phosphine, bis(perfluorophenyl)phosphine, is a relevant component in the design of FLPs. The high electrophilicity of the phosphorus atom and the electron-withdrawing nature of the perfluorophenyl groups significantly influence the basicity of the phosphine and the stability of the resulting CO₂ adducts.

The general mechanism for CO₂ activation by a phosphine/borane (B79455) FLP involves the nucleophilic attack of the phosphine (Lewis base) on the carbon atom of CO₂ and the simultaneous interaction of a Lewis acid (e.g., a borane) with one of the oxygen atoms. This cooperative action facilitates the bending and activation of the linear CO₂ molecule, making it more susceptible to reduction.

A significant challenge in the catalytic reduction of CO₂ is the development of systems that can efficiently perform the reduction step after activation. Some FLP systems have been shown to catalyze the reduction of CO₂ to products like formic acid, formaldehyde, or methanol, often using a hydride source such as H₂ or silanes. nih.gov The design of the FLP is critical to ensure that the activation of the hydride source and the subsequent transfer to the activated CO₂ are efficient processes.

The table below summarizes the key considerations for the use of perfluorinated phosphine systems in CO₂ activation, drawing from research on related FLP chemistries.

| Feature | Role in CO₂ Activation with Perfluorinated Phosphine Systems | Research Findings |

| Frustrated Lewis Pairs (FLPs) | The primary chemical concept enabling metal-free activation of CO₂. | Combinations of sterically hindered Lewis acids and bases that can cooperatively bind and activate small molecules. rsc.org |

| Perfluorinated Phosphine | Acts as the Lewis base component in the FLP. | The electron-withdrawing perfluorophenyl groups reduce the basicity of the phosphorus atom. rsc.org |

| Lewis Acid Partner | Typically a borane, such as B(C₆F₅)₃, which interacts with the oxygen of CO₂. | The strength of the Lewis acid needs to be balanced with the basicity of the phosphine for effective activation. rsc.org |

| CO₂ Adduct Stability | The stability of the intermediate formed between the FLP and CO₂. | Reduced basicity of the perfluorinated phosphine can lead to a less stable CO₂ adduct. rsc.org |

| Catalytic Reduction | The subsequent conversion of the activated CO₂ to value-added products. | Requires a suitable reducing agent (e.g., H₂, silanes) and an FLP system that facilitates hydride transfer. nih.gov |

Catalytic Regenerative Cycles

A significant drawback of many phosphorus-based reactions in organic synthesis is the generation of stoichiometric amounts of phosphine oxide byproducts. These byproducts can be difficult to separate from the desired reaction products and represent a considerable waste of phosphorus. To address this, research has focused on developing catalytic systems where the phosphine oxide is regenerated in situ back to the active phosphine, creating a catalytic cycle.

Strategies to Bypass Phosphine Oxide Waste in Wittig and Mitsunobu Reactions

The Wittig and Mitsunobu reactions are powerful and widely used methods for the formation of C=C and C-O/C-N bonds, respectively. However, both reactions traditionally require a stoichiometric amount of a phosphine, which is converted to the corresponding phosphine oxide. The development of catalytic versions of these reactions is a key goal in green chemistry. rsc.orgbeilstein-journals.org

The central strategy to achieve a catalytic cycle is the in-situ reduction of the phosphine oxide byproduct to regenerate the trivalent phosphine. nih.gov This requires a reducing agent that is selective for the P=O bond and does not interfere with the other functional groups present in the reaction mixture, such as aldehydes, ketones, or alcohols. beilstein-journals.org

Key Strategies for Catalytic Regeneration:

Silane-Based Reducing Agents: Silanes, such as phenylsilane, diphenylsilane, and polymethylhydrosiloxane (PMHS), have emerged as effective and chemoselective reducing agents for phosphine oxides. nih.govuta.eduresearchgate.net They are generally compatible with the conditions of the Wittig and Mitsunobu reactions. The choice of silane can influence the reaction rate and efficiency.

Phosphine Pre-catalyst Design: The structure of the phosphine itself plays a crucial role. Phosphine oxides with specific structural features, such as strained rings (e.g., in phospholane oxides), can be easier to reduce. nih.gov The electronic properties are also important; electron-withdrawing groups on the phosphine can affect the stability of the phosphine oxide and its susceptibility to reduction.

Fluorous Phosphines: The use of phosphines with perfluoroalkyl ("fluorous") tags offers a practical approach to catalyst recycling. researchgate.net After the reaction, the fluorous phosphine oxide can be separated from the non-fluorous product by solid-phase extraction or liquid-liquid extraction into a fluorous solvent. The separated phosphine oxide can then be reduced back to the phosphine in a separate step and reused. researchgate.net This strategy, while not a one-pot catalytic cycle, provides a practical method for recycling the phosphorus reagent.

Redox-Neutral Mitsunobu Reactions: An alternative approach, particularly for the Mitsunobu reaction, is the development of redox-neutral catalytic systems. scispace.comgalchimia.com These systems use a specially designed phosphine oxide catalyst that activates the alcohol without itself being consumed in a redox process, generating water as the only byproduct. scispace.com

The application of these strategies to systems involving bis(perfluorophenyl)phosphine oxide would be influenced by the strong electron-withdrawing nature of the perfluorophenyl groups. This property would make the corresponding phosphine a weaker nucleophile but could potentially make the P=O bond of the oxide more susceptible to reduction.

The following table summarizes the main strategies for creating catalytic cycles in Wittig and Mitsunobu reactions.

| Strategy | Description | Key Components/Considerations | Relevant Reactions |

| In-situ Reduction | The phosphine oxide byproduct is continuously reduced back to the active phosphine within the reaction vessel. | Phosphine oxide pre-catalyst, a chemoselective reducing agent (e.g., silanes). nih.govuta.edu | Wittig, Mitsunobu |

| Fluorous Separation | A phosphine with a fluorous tag is used. The resulting fluorous phosphine oxide is separated and recycled. | Fluorous phosphine, fluorous solvent for extraction, reduction step (e.g., with DIBAL-H). researchgate.net | Wittig |

| Redox-Neutral Catalysis | A specially designed catalyst facilitates the reaction without undergoing a net change in its oxidation state. | Phosphine oxide organocatalyst, activation via other reagents (e.g., triflic anhydride), water as a byproduct. scispace.comgalchimia.com | Mitsunobu |

Applications in Advanced Materials Science

Integration into Functional Organic Materials

The electron-withdrawing nature of the perfluorophenyl groups combined with the coordination ability of the phosphine (B1218219) oxide moiety makes this class of compounds highly suitable for integration into functional organic materials, particularly in the realm of optoelectronics.

In the development of high-performance perovskite light-emitting diodes (Pero-LEDs), surface passivation is a critical strategy for achieving high efficiency and stability. While phosphine oxides have been recognized as effective passivators, many common variants are insulating, which can impede charge carrier transport between the perovskite emitter and the charge-transporter layers, thereby limiting device performance.

Recent research has focused on developing conductive molecules that incorporate phosphine oxide functional groups to address this issue. These bifunctional molecules can passivate the non-radiative defects of the perovskite material while simultaneously promoting electron injection at the interface between the perovskite emitter and the electron-transporter layers. The P=O group of the phosphine oxide can coordinate with undercoordinated Pb²⁺ ions in the perovskite lattice, effectively occupying bromide ion vacancies and stabilizing the crystal structure.

For instance, the conductive molecule 2,7-bis(diphenylphosphoryl)-9,9'-spirobifluorene (SPPO13), which contains two phosphine oxide groups, has been successfully used to modify the perovskite emitting layer. This modification leads to a significant enhancement in device performance. The use of such conductive passivators has resulted in Pero-LEDs with a maximum external quantum efficiency (EQE) of 22.3% and extremely high brightness, reaching up to 190,000 cd/m². Another study demonstrated that modifying the interface with SPPO13 can regulate carrier injection and transport, promoting charge balance in tin-based perovskite LEDs.

The introduction of phosphine oxide additives, such as trioctylphosphine oxide (TOPO) and triphenylphosphine (B44618) oxide (TPPO), has also been shown to reduce surface defect states and improve radiative recombination in inorganic CsPbBr₃ perovskite films. cnrs.frmdpi.com This leads to devices with outstanding brightness and significantly increased current efficiencies. cnrs.frmdpi.com These findings highlight the importance of molecular design in creating passivators that not only heal defects but also maintain or enhance the electronic properties of the device interfaces.

| Phosphine Oxide Compound | Device Type | Key Improvement | Performance Metric | Value |

|---|---|---|---|---|

| 2,7-bis(diphenylphosphoryl)-9,9'-spirobifluorene (SPPO13) | Pero-LED | Enhanced electron injection and defect passivation | Maximum External Quantum Efficiency (EQE) | 22.3% google.com |

| Maximum Brightness | ~190,000 cd/m² google.com | |||

| Trioctylphosphine oxide (TOPO) | Inorganic CsPbBr₃ Pero-LED | Reduced surface defects and improved radiative recombination | Maximum Brightness | > 57,800 cd/m² cnrs.frmdpi.com |

| Triphenylphosphine oxide (TPPO) | Inorganic CsPbBr₃ Pero-LED | Reduced surface defects and improved radiative recombination | Maximum Brightness | > 18,300 cd/m² cnrs.frmdpi.com |

Role in Polymer Chemistry

In polymer chemistry, bis-phosphine oxide compounds, particularly those with aromatic structures, are recognized for their utility as high-performance additives. The incorporation of bis(perfluorophenyl)phosphine oxide into polymer matrices can impart a range of desirable properties, most notably enhanced flame retardancy.

Phosphorus-based flame retardants are considered environmentally friendly alternatives to halogenated compounds, which can release toxic and corrosive gases during combustion. Aromatic phosphine oxides are particularly effective as flame retardants in a variety of synthetic polymers, including epoxy resins, polyesters (like polyethylene terephthalate), and polyamides.

The flame-retardant mechanism of phosphine oxides is multifaceted, involving action in both the gas phase and the condensed phase. During combustion, the phosphorus-containing compounds can decompose to form phosphorus-based radicals that interrupt the free-radical chain reactions of combustion in the gas phase. In the condensed phase, they promote the formation of a stable char layer on the polymer surface. This char acts as a physical barrier, insulating the underlying material from heat and oxygen and preventing the release of flammable volatiles.

For example, the synthesis of (oxybis(4,1-phenylene))bis(phenylphosphine oxide) (ODDPO) and its use as a flame retardant in epoxy resin has been demonstrated. The inclusion of a small weight percentage of this compound enabled the epoxy composite to achieve a high rating in vertical burning tests and a significantly increased limiting oxygen index (LOI), which is the minimum oxygen concentration required to support combustion. The rigid and symmetric structure of such additives can also improve other material properties, such as hydrophobicity and dielectric performance. The perfluorophenyl groups in bis(perfluorophenyl)phosphine oxide would be expected to further enhance thermal stability and flame resistance due to the high strength of the C-F bond.

| Polymer System | Flame Retardant | Phosphorus Content (wt%) | Limiting Oxygen Index (LOI) (%) | UL-94 Rating |

|---|---|---|---|---|

| Epoxy Resin (Control) | None | 0 | 23.5 | No Rating |

| Epoxy Resin (Modified) | (oxybis(4,1-phenylene))bis(phenylphosphine oxide) (ODDPO) | 1.2 | 29.2 | V-0 |

Future Research Directions and Perspectives

Exploration of Novel Reactivity Modes

While the current applications of bis(perfluorophenyl)phosphine oxide are established, its full reactive potential is far from completely understood. Future research will likely delve into previously unexplored reactivity modes, moving beyond its role as a stable ligand or material precursor.

One promising avenue is the investigation of C-F bond activation. The reaction of bis(pentafluorophenyl)ytterbium with a related bis(phosphano)methane dioxide has been shown to result in C-F activation of a pentafluorobenzene (B134492) molecule, forming a complex fluoride-bridged cage structure. mdpi.comnih.gov This suggests that under specific conditions, the pentafluorophenyl rings on bis(perfluorophenyl)phosphine oxide itself might not be inert and could participate in reactions, potentially leading to novel organometallic structures and catalytic cycles.

Furthermore, the photochemistry of phosphine (B1218219) oxides is an emerging area. Studies on bis(acyl)phosphine oxides have revealed novel photoreactions and the formation of previously unobserved radical species when irradiated, particularly in alcoholic solvents. rsc.org Exploring the photochemical behavior of bis(perfluorophenyl)phosphine oxide could unlock new pathways for radical generation and subsequent polymerization or organic synthesis applications, differing from its established thermal chemistry. The strong electron-withdrawing groups are known to influence the stability and reactivity of tautomeric forms, such as the potential for forming phosphinous acid tautomers, which could present entirely different reaction profiles. researchgate.net

Development of Advanced Catalytic Systems

The development of more efficient and selective catalysts is a cornerstone of modern chemistry. Bis(perfluorophenyl)phosphine oxide and its derivatives are prime candidates for creating advanced catalytic systems due to their electronic properties and high stability.

Phosphine oxides are increasingly recognized not just as byproducts but as effective preligands in catalysis. capes.gov.br Their partial oxidation from bisphosphine ligands can be crucial in forming the catalytically active species in transition metal catalysis. chemrxiv.org Future work will likely focus on the deliberate synthesis of palladium-bisphosphine mono-oxide complexes derived from bis(perfluorophenyl)phosphine precursors. chemrxiv.org The electron-deficient nature of the perfluorophenyl groups can significantly modulate the electronic properties of the metal center, enhancing catalytic activity or altering selectivity in cross-coupling reactions such as Suzuki-Miyaura, Heck, and Sonogashira couplings. sigmaaldrich.comprochemonline.com

Research into phosphorus-based organocatalysis, which avoids the generation of phosphine oxide waste, is also a major trend. acs.orgescholarship.orgepfl.ch Developing catalytic cycles where bis(perfluorophenyl)phosphine oxide is not just a ligand but a recyclable catalyst represents a significant leap. This could involve its use in nucleophilic phosphine catalysis, where the phosphine is regenerated in situ, or in redox-driven catalysis where the phosphine oxide is reduced back to the active phosphine. escholarship.orgepfl.ch The high polarity of the P=O bond and the steric bulk of the perfluorophenyl groups could be exploited to stabilize reactive intermediates or to create frustrated Lewis pairs (FLPs) for small molecule activation. chemrxiv.org

Computational Design of New Ligand Architectures

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting molecular properties and guiding synthetic efforts. rsc.orgnih.gov For bis(perfluorophenyl)phosphine oxide, computational design offers a pathway to create new ligands with tailored properties, potentially reducing the time and effort of experimental screening.

Computer-aided molecular design has already proven successful for designing bis-phosphine oxide host architectures for the selective complexation and extraction of lanthanides and actinides. nih.gov By interfacing molecule-building software with molecular mechanics, millions of potential ligand geometries can be screened to identify novel structures that are better organized for metal complexation than existing examples. nih.gov This approach can be extended to design new ligands based on the bis(perfluorophenyl)phosphine oxide scaffold for specific catalytic applications. For instance, DFT calculations can predict how modifications to the ligand backbone or the substitution of fluorine atoms will affect the electronic and steric environment of a coordinated metal center, thereby fine-tuning its catalytic performance.

DFT studies are also crucial for understanding complex structural phenomena and reaction mechanisms. For example, calculations have been used to investigate why related phosphine oxide crystals may exhibit different P=O bond lengths, attributing the differences to intermolecular interactions within the crystal lattice. nih.gov Similar computational analyses of bis(perfluorophenyl)phosphine oxide and its derivatives can provide deep insights into their solid-state behavior and interactions, which is critical for their application in materials science and heterogeneous catalysis. This predictive power allows for the rational design of new materials and catalysts with optimized properties before their synthesis is attempted.

Table of Research Findings and Future Directions

| Research Area | Key Findings/Current Status | Future Research Directions | Potential Impact |

| Novel Reactivity | Primarily used as a stable ligand or building block. Related compounds show C-F activation. mdpi.comnih.gov | Investigation of direct C-F bond activation on the ligand itself. Exploration of photochemical reactivity to generate radical species. rsc.org | Development of new synthetic methodologies and organometallic structures. Access to novel polymerization techniques. |

| Advanced Catalysis | Phosphine oxides are effective preligands. capes.gov.brchemrxiv.org Fluorinated phosphines used in various cross-coupling reactions. sigmaaldrich.com | Design of recyclable organocatalytic systems. escholarship.orgepfl.ch Synthesis of well-defined metal-BPMO complexes for enhanced catalytic performance. | Greener and more atom-economical catalytic processes. Highly selective and active catalysts for fine chemical synthesis. |

| Computational Design | DFT used to explain structural properties of related phosphine oxides. nih.gov Computer-aided design successful for lanthanide extractants. nih.gov | High-throughput screening of modified bis(perfluorophenyl)phosphine oxide ligands. Predictive modeling of catalytic cycles and material properties. | Accelerated discovery of new, highly efficient ligands and materials. Reduced reliance on empirical, trial-and-error experimentation. |

Q & A

Basic Research Question

- Personal protective equipment (PPE) : Fluorinated gloves (e.g., Viton®), sealed goggles, and fume hoods with HEPA filters to prevent inhalation of fluorinated dust .

- Waste disposal : Collect residues in PTFE-lined containers for incineration at >1,000°C to prevent PFAS release .

- Spill management : Absorb with vermiculite or Florisil®, avoiding water to limit environmental dispersion .

How do steric and electronic properties of bis(perfluorophenyl)phosphine oxide influence its coordination chemistry?

Advanced Research Question

- Steric parameters : Cone angles (~170°) calculated via X-ray crystallography show hindered access to metal centers, favoring monodentate coordination .

- Electronic effects : Comparative NMR shifts (δ 25–30 ppm) indicate stronger electron withdrawal than non-fluorinated analogues, enhancing oxidative stability in Pd-catalyzed cross-couplings .

- Thermogravimetric analysis (TGA) : Stability up to 300°C supports use in high-temperature catalysis .

What analytical techniques are most effective for detecting trace impurities in bis(perfluorophenyl)phosphine oxide?

Basic Research Question

- GC-MS with electron capture detection (ECD) : Sensitive to pg/mL levels of fluorinated byproducts (e.g., perfluorophenol) .

- Ion chromatography (IC) : Quantifies ionic impurities like fluoride anions from hydrolysis .

- X-ray photoelectron spectroscopy (XPS) : Identifies surface contaminants (e.g., oxidized phosphorus species) with <1% detection limits .

How can computational modeling predict the reactivity of bis(perfluorophenyl)phosphine oxide in novel reactions?

Advanced Research Question

- Reactivity descriptors : Calculate Fukui indices to map nucleophilic/electrophilic sites .

- Transition state modeling : Use DFT (B3LYP/6-311+G(d,p)) to simulate activation barriers for P–O bond cleavage .

- Solvent effects : COSMO-RS simulations predict solvation free energy in ionic liquids, guiding solvent selection for SNAr reactions .

What are the regulatory implications of using bis(perfluorophenyl)phosphine oxide under the Stockholm Convention on PFAS?

Basic Research Question

While not yet listed, its structural similarity to PFOS requires:

- Precautionary inventories : Track synthesis quantities and disposal methods per UNEP Guidelines .

- Alternatives assessment : Evaluate non-fluorinated phosphine oxides (e.g., triphenylphosphine oxide) for low-persistence applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.